molecular formula C5H7NaO4 B13841792 (S)-alpha-Acetolactic Acid Sodium Salt

(S)-alpha-Acetolactic Acid Sodium Salt

Cat. No.: B13841792
M. Wt: 154.10 g/mol
InChI Key: LFBMSCPOBZUCJU-JEDNCBNOSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-alpha-Acetolactic Acid Sodium Salt is a sodium salt derivative of (S)-alpha-acetolactic acid. This compound is of significant interest in various fields of chemistry and biochemistry due to its role as an intermediate in the biosynthesis of branched-chain amino acids such as valine and leucine. It is commonly used in research and industrial applications for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-alpha-Acetolactic Acid Sodium Salt can be synthesized through the reaction of (S)-alpha-acetolactic acid with sodium hydroxide. The reaction typically involves dissolving (S)-alpha-acetolactic acid in water and then adding a stoichiometric amount of sodium hydroxide to form the sodium salt. The reaction is carried out under controlled temperature and pH conditions to ensure the purity and yield of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the fermentation of glucose using specific strains of bacteria that produce (S)-alpha-acetolactic acid as a metabolic intermediate. The acid is then neutralized with sodium hydroxide to form the sodium salt. This method allows for large-scale production with high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(S)-alpha-Acetolactic Acid Sodium Salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diacetyl, a compound with significant industrial applications.

    Reduction: Reduction reactions can convert it into (S)-alpha-hydroxyisobutyric acid.

    Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various metal salts can be used to replace the sodium ion.

Major Products Formed

    Oxidation: Diacetyl

    Reduction: (S)-alpha-Hydroxyisobutyric Acid

    Substitution: Corresponding metal salts of (S)-alpha-acetolactic acid

Scientific Research Applications

(S)-alpha-Acetolactic Acid Sodium Salt has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Plays a role in the study of metabolic pathways involving branched-chain amino acids.

    Medicine: Investigated for its potential in developing treatments for metabolic disorders.

    Industry: Utilized in the production of flavoring agents and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-alpha-Acetolactic Acid Sodium Salt involves its role as an intermediate in the biosynthesis of branched-chain amino acids. It is converted into (S)-alpha-acetolactate by the enzyme acetolactate synthase. This intermediate is then further processed by other enzymes to form valine and leucine. The molecular targets and pathways involved include the enzymes acetolactate synthase, acetohydroxyacid isomeroreductase, and dihydroxyacid dehydratase.

Comparison with Similar Compounds

Similar Compounds

  • ®-alpha-Acetolactic Acid Sodium Salt
  • (S)-alpha-Hydroxyisobutyric Acid Sodium Salt
  • Sodium Pyruvate

Uniqueness

(S)-alpha-Acetolactic Acid Sodium Salt is unique due to its specific stereochemistry, which is crucial for its role in the biosynthesis of branched-chain amino acids. Unlike its ®-enantiomer, the (S)-form is specifically recognized and processed by the enzymes involved in this metabolic pathway. This specificity makes it an essential compound for studying and manipulating these biochemical processes.

Properties

Molecular Formula

C5H7NaO4

Molecular Weight

154.10 g/mol

IUPAC Name

sodium;(2S)-2-hydroxy-2-methyl-3-oxobutanoate

InChI

InChI=1S/C5H8O4.Na/c1-3(6)5(2,9)4(7)8;/h9H,1-2H3,(H,7,8);/q;+1/p-1/t5-;/m0./s1

InChI Key

LFBMSCPOBZUCJU-JEDNCBNOSA-M

Isomeric SMILES

CC(=O)[C@@](C)(C(=O)[O-])O.[Na+]

Canonical SMILES

CC(=O)C(C)(C(=O)[O-])O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.